molecular formula C11H12 B1595880 4,6-Dimethyl-1H-indene CAS No. 22430-64-4

4,6-Dimethyl-1H-indene

Cat. No. B1595880
CAS RN: 22430-64-4
M. Wt: 144.21 g/mol
InChI Key: KIEPLAOSYPLFEI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indene (4,6-DM-1H-indene) is a synthetic organic compound belonging to the class of indene derivatives. It is a colorless solid that is soluble in organic solvents and has a molecular formula of C10H10. 4,6-DM-1H-indene is a versatile synthetic intermediate used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been widely studied due to its unique chemical and physical properties, and has been used in many scientific research applications.

Scientific Research Applications

It’s worth noting that compounds similar to “4,6-Dimethyl-1H-indene”, such as Indane-1,3-dione, have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . For instance, Indanone, a close analogue of Indane-1,3-dione, is associated with the design of biologically active compounds and can be found in numerous natural products .

  • Separation Techniques : “4,6-Dimethyl-1H-indene” has been used in separation techniques, specifically on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The compound might be used as a test analyte in the development or testing of HPLC methods.

  • Physicochemical Properties Research : Similar compounds like “4,7-Dimethyl-1H-indene” have been studied for their physicochemical properties . These studies often involve understanding the compound’s solubility, stability, and reactivity, which can be crucial in fields like medicinal chemistry and materials science.

  • Thermochemical Data Research : The National Institute of Standards and Technology (NIST) has thermochemical data for a similar compound, “1H-Indene, 2,3-dihydro-4,6-dimethyl-”, which could be used in research related to energy and heat transfer .

  • Separation Techniques : “4,6-Dimethyl-1H-indene” has been used in separation techniques, specifically on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. The compound might be used as a test analyte in the development or testing of HPLC methods.

  • Physicochemical Properties Research : Similar compounds like “4,7-Dimethyl-1H-indene” have been studied for their physicochemical properties . These studies often involve understanding the compound’s solubility, stability, and reactivity, which can be crucial in fields like medicinal chemistry and materials science.

  • Thermochemical Data Research : The National Institute of Standards and Technology (NIST) has thermochemical data for a similar compound, “1H-Indene, 2,3-dihydro-4,6-dimethyl-”, which could be used in research related to energy and heat transfer .

properties

IUPAC Name

4,6-dimethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3,5-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEPLAOSYPLFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CCC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176965
Record name 4,6-Dimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-1H-indene

CAS RN

22430-64-4
Record name 4,6-Dimethyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22430-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022430644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIMETHYLINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3JQ9ZJF98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Jiang, L Zhao, M Yuan, A Fu - Journal of Food Biochemistry, 2017 - Wiley Online Library
The different volatile compounds in meat of crucian carp under short‐term starvation stress were investigated in this study by headspace solid‐phase microextraction combined with gas …
Number of citations: 21 onlinelibrary.wiley.com
TG Schwanz, LVV Bokowski, MCA Marcelo… - Talanta, 2019 - Elsevier
Commercial cigarettes are made from a blend of different tobacco varieties, which in turn are the results of different agronomic practices and post-harvest curing processes. The highly …
Number of citations: 22 www.sciencedirect.com
B Hong, S Sun, Y Tsai - The Journal of Organic Chemistry, 1997 - ACS Publications
The [6 + 3] cycloaddition of 2-oxyallyl cations to the electron rich fulvene ketene acetal provides an efficient route to the indan skeleton. The structures of these indan adducts were …
Number of citations: 43 pubs.acs.org
H Sheridan, N Frankish, R Farrell - European journal of medicinal chemistry, 1999 - Elsevier
The synthesis of an extensive range of analogues of natural pterosins using modified Heck coupling is reported. The smooth muscle relaxant activity of these compounds has been …
Number of citations: 46 www.sciencedirect.com

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